3,4-dichlorobenzyl 2-pyridinecarboxylate
Overview
Description
3,4-dichlorobenzyl 2-pyridinecarboxylate is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.0010339 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reactivity and Coordination Polymers
Research by Ghosh et al. (2004) explores the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, leading to the formation of coordination polymers. This study highlights the role of pyridine derivatives in synthesizing complex structures that could be analogous to applications for "3,4-dichlorobenzyl 2-pyridinecarboxylate" in forming new materials with potential uses in catalysis or as sensors Ghosh, Savitha, & Bharadwaj, 2004.
Arylation of sp3 C-H Bonds
The work by Zaitsev, Shabashov, and Daugulis (2005) on the palladium-catalyzed arylation process, which utilizes pyridine-containing directing groups, could be relevant for understanding the chemical transformations "this compound" might undergo. Such processes are crucial for synthesizing complex organic molecules, which could have implications in pharmaceuticals and agrochemicals Zaitsev, Shabashov, & Daugulis, 2005.
Synthesis of Tetrahydropyridines
Zhu, Lan, and Kwon (2003) describe a phosphine-catalyzed annulation process to synthesize tetrahydropyridines. This research suggests potential pathways for creating derivatives of "this compound" that could have applications in the development of new medicinal compounds Zhu, Lan, & Kwon, 2003.
Metal Complexes and Supramolecular Structures
Sousa et al. (2001) investigated metal complexes containing pyridine derivatives, revealing the potential of "this compound" to form complex structures with metals. These complexes can have applications in catalysis, magnetic materials, and as components in electronic devices Sousa et al., 2001.
Adsorption Properties and Porous Materials
Kanoo et al. (2012) study on the adsorption properties of coordination polymers underscores the potential utility of pyridine derivatives in creating materials for gas storage, separation technologies, or catalysis Kanoo et al., 2012.
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl pyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-5-4-9(7-11(10)15)8-18-13(17)12-3-1-2-6-16-12/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEIKSQLMMKJDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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